molecular formula C13H13NO4 B2379312 2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid CAS No. 518343-86-7

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid

Cat. No.: B2379312
CAS No.: 518343-86-7
M. Wt: 247.25
InChI Key: ZHBPIRBPAYGTEI-UHFFFAOYSA-N
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Description

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the reaction of 3-methoxyphenylacetic acid with appropriate reagents to form the oxazole ring. One common method involves the cyclization of 3-methoxyphenylacetic acid with a suitable amine and a dehydrating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The methoxy group and other substituents on the phenyl ring can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, and catalysts are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetic acid: A precursor in the synthesis of the target compound.

    2-Methoxyphenylacetic acid: Shares structural similarities with the target compound.

    Indole derivatives: Possess similar aromatic ring structures and potential biological activities.

Uniqueness

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-11(7-12(15)16)14-13(18-8)9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBPIRBPAYGTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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